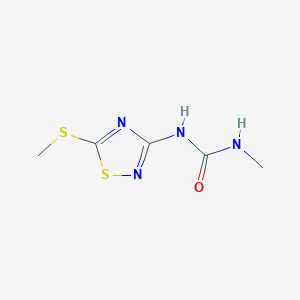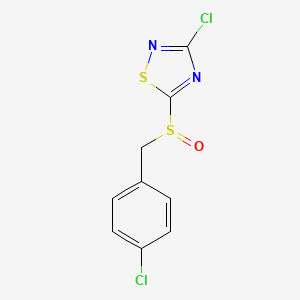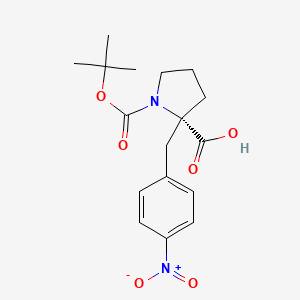
Copper terephthalate trihydrate
Vue d'ensemble
Description
Copper terephthalate trihydrate is a coordination compound that belongs to the family of metal-organic frameworks It consists of copper ions coordinated to terephthalate ligands and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper terephthalate trihydrate can be synthesized through various methods, including conventional solvothermal synthesis and microwave-assisted solvothermal synthesis. In a typical synthesis, copper(II) nitrate trihydrate and terephthalic acid are dissolved in a solvent such as dimethylformamide. The mixture is then heated under solvothermal conditions to promote the formation of the metal-organic framework .
Industrial Production Methods
Industrial production of this compound involves similar solvothermal methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave-assisted synthesis is also employed in industrial settings to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Copper terephthalate trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the copper ions and the nature of the terephthalate ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of copper oxide species, while reduction reactions can produce metallic copper .
Applications De Recherche Scientifique
Copper terephthalate trihydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of copper terephthalate trihydrate involves the coordination of copper ions with terephthalate ligands, forming a three-dimensional network. This structure provides a large surface area and active sites for various chemical reactions. The copper ions can undergo redox reactions, facilitating catalytic processes and electron transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper hydroxyterephthalate: This compound has a similar coordination environment but differs in its structural flexibility and electrochemical behavior.
Copper benzenedicarboxylate: Another metal-organic framework with similar ligands but different coordination geometry and properties.
Uniqueness
Copper terephthalate trihydrate is unique due to its specific coordination environment and structural properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propriétés
IUPAC Name |
copper;terephthalate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Cu.3H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H,9,10)(H,11,12);;3*1H2/q;+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPWZZARYZSUME-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].O.O.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10CuO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388619 | |
| Record name | Copper terephthalate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28758-10-3 | |
| Record name | Copper terephthalate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


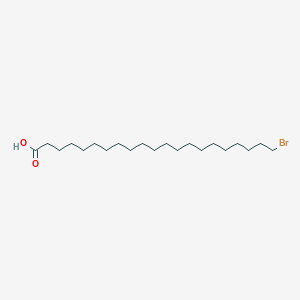
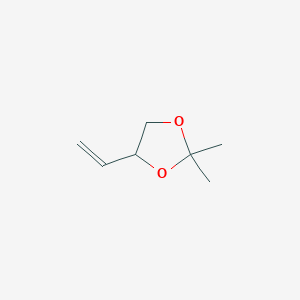
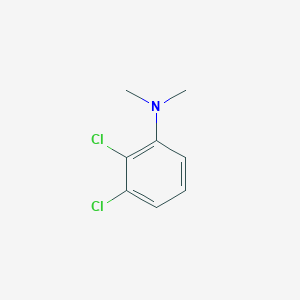
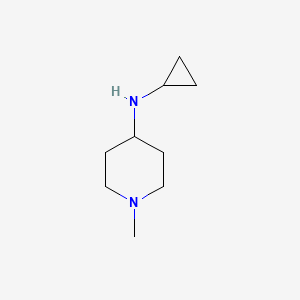
![Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B1608210.png)

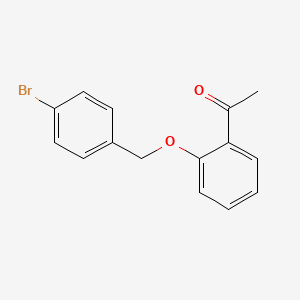
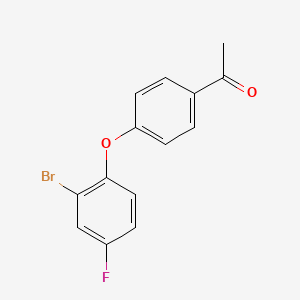

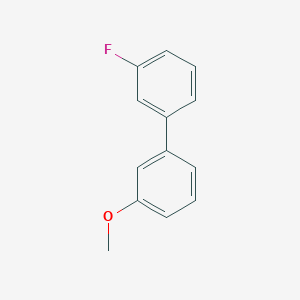
![1-[(4-Methoxyphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1608221.png)
